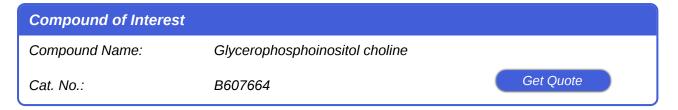


High-Purity Glycerophosphoinositol Choline: Commercial Sources, Application Notes, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Glycerophosphoinositol choline (GPI Choline), with CAS number 425642-32-6, is a semi-synthetic derivative of glycerophosphoinositol, a natural component of cellular metabolism.[1] This molecule has garnered significant interest in the fields of dermatology, neuroscience, and pharmacology due to its potent anti-inflammatory properties and its role as an activator of the α 7 nicotinic acetylcholine receptor (α 7 nAChR).[1][2] Its ability to modulate inflammatory pathways makes it a valuable tool for researchers studying skin conditions, neuroinflammation, and other inflammatory diseases.[1][3] This document provides a comprehensive overview of commercial suppliers of high-purity **glycerophosphoinositol choline**, detailed application notes, and step-by-step experimental protocols for its use in a research setting.

Commercial Suppliers of High-Purity Glycerophosphoinositol Choline

For researchers and drug development professionals, sourcing high-purity **glycerophosphoinositol choline** is a critical first step. The following table summarizes the key information for several commercial suppliers.



Supplier	Product Name	CAS Number	Purity	Molecular Formula	Additional Notes
MedchemExp ress	Glycerophosp hoinositol choline	425642-32-6	98.0%	C14H32NO12P	For research use only.[2]
BOC Sciences	Glycerophosp hoinositol choline	425642-32-6	>95%	C14H32NO12P	Offered as a cosmetic ingredient.[4]
MedKoo Biosciences	Glycerophosp hoinositol choline	425642-32-6	>98%	C14H32NO12P	Available via custom synthesis.[5]
ChemicalBoo k	GPI choline	425642-32-6	Not specified	C14H32NO12P	Lists multiple suppliers.[3]
BLD Pharm	Glycerophosp hoinositol choline	425642-32-6	Not specified	C14H32NO12P	-
Croda	GLYCEROPH OSPHOINOS ITOL CHOLINE	425642-32-6	Not specified	Not specified	Sold as a mixture with other components for cosmetic applications.

Application Notes Anti-Inflammatory and Soothing Agent

Glycerophosphoinositol choline exhibits significant anti-inflammatory activity.[1] It functions by supporting the physiological control system that regulates the release of fatty acids responsible for inflammatory processes.[6] Specifically, it is known to inhibit cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade that leads to the production of arachidonic acid and subsequent pro-inflammatory mediators like prostaglandins. [6] This mechanism makes it an effective agent for soothing skin redness and irritation.[6]



- Dermatological Research: In skincare and dermatological research, it is used to control symptoms of sensitive and inflamed skin, reduce dandruff and seborrheic dermatitis, and prevent photo-aging by controlling skin micro-inflammation.[1]
- Postoperative Pain and Inflammation: In vivo studies have shown that
 glycerophosphoinositol choline can reduce postoperative pain and decrease the release
 of tumor necrosis factor (TNF), a pro-inflammatory cytokine, from macrophages.[2][3]

Neuroscience Research: α7 Nicotinic Acetylcholine Receptor Activation

Glycerophosphoinositol choline is an activator of the α 7 nicotinic acetylcholine receptor (α 7 nAChR).[2][3] The α 7 nAChR is a ligand-gated ion channel expressed in the central nervous system and on immune cells, and it plays a crucial role in cognitive function and the cholinergic anti-inflammatory pathway.

- Cognitive Function: Activation of α7 nAChR is a therapeutic strategy being explored for neurological disorders such as Alzheimer's disease and other dementias.[7]
- Cholinergic Anti-Inflammatory Pathway: The activation of α7 nAChR on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines, providing another mechanism for its anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of TNF- α Secretion in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of **glycerophosphoinositol choline** by measuring its ability to inhibit the secretion of TNF- α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)



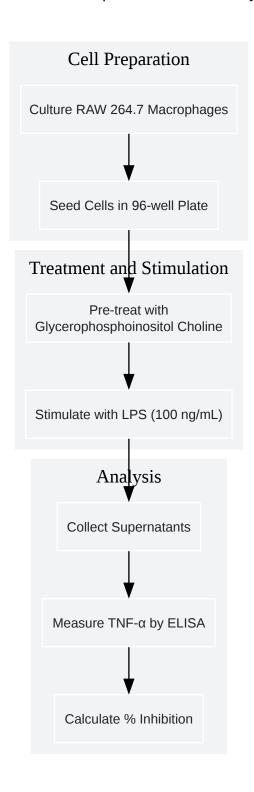
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- High-purity glycerophosphoinositol choline
- Phosphate Buffered Saline (PBS)
- TNF-α ELISA kit

Procedure:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare stock solutions of glycerophosphoinositol choline in a suitable solvent (e.g., sterile water or PBS).
 - \circ Pre-treat the cells with various concentrations of **glycerophosphoinositol choline** (e.g., 10, 50, 100 μ M) for 2 hours. Include a vehicle control.
- Stimulation: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an untreated control group (no LPS, no glycerophosphoinositol choline) and an LPS-only control group.
- Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.



• Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of **glycerophosphoinositol choline** compared to the LPS-only control.



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Caption: Workflow for in vitro anti-inflammatory assay.

Protocol 2: In Vitro α7 Nicotinic Acetylcholine Receptor Activation Assay - Calcium Influx

This protocol outlines a method to assess the activation of α7 nAChR by **glycerophosphoinositol choline** by measuring intracellular calcium influx in a suitable cell line, such as PC12 cells, which endogenously express the receptor.

Materials:

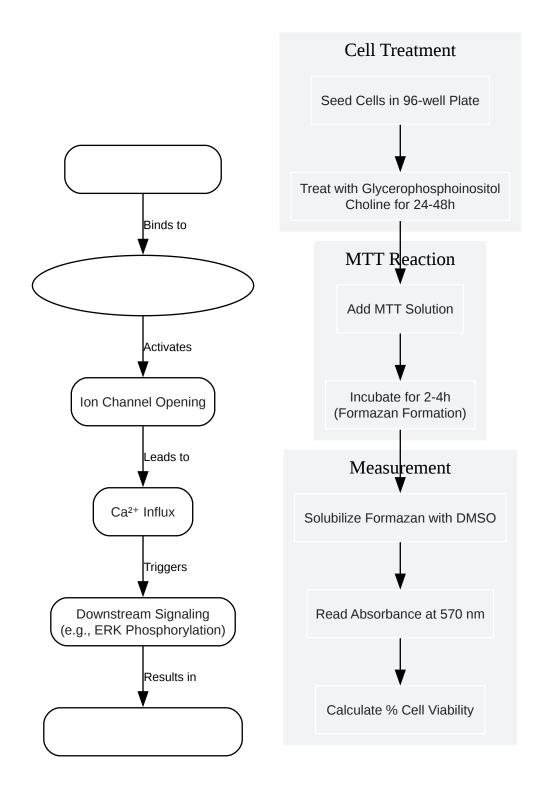
- PC12 cell line
- F-12K Medium
- Horse Serum
- Fetal Bovine Serum
- Penicillin-Streptomycin solution
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- High-purity glycerophosphoinositol choline
- Positive control agonist (e.g., PNU-282987)
- Antagonist (e.g., methyllycaconitine)
- Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:



- Cell Culture: Culture PC12 cells in F-12K medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere and grow to 60-80% confluency.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C.
- Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
- Calcium Measurement:
 - Place the plate in a FLIPR or on a fluorescence microscope.
 - Establish a baseline fluorescence reading for each well.
 - Add varying concentrations of glycerophosphoinositol choline to the wells and immediately begin recording the change in fluorescence intensity over time.
 - Include a positive control (PNU-282987) and a negative control (vehicle). To confirm specificity, pre-incubate some wells with an α7 nAChR antagonist before adding **glycerophosphoinositol choline**.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence change (ΔF/F₀) for each condition.





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- To cite this document: BenchChem. [High-Purity Glycerophosphoinositol Choline: Commercial Sources, Application Notes, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607664#commercial-suppliers-of-high-purity-glycerophosphoinositol-choline]

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